molecular formula C20H24N6OS B3015216 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 2034610-69-8

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No.: B3015216
CAS No.: 2034610-69-8
M. Wt: 396.51
InChI Key: IPCRRCNIRDPRFJ-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-(isopropylthio)phenyl)acetamide is a synthetic small molecule characterized by a [1,2,4]triazolo[4,3-b]pyridazine core fused to a pyrrolidin-3-yl group and a 4-(isopropylthio)phenylacetamide side chain. The triazolopyridazine scaffold is a bicyclic heteroaromatic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer research.

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6OS/c1-14(2)28-17-5-3-15(4-6-17)11-20(27)22-16-9-10-25(12-16)19-8-7-18-23-21-13-26(18)24-19/h3-8,13-14,16H,9-12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCRRCNIRDPRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-(isopropylthio)phenyl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.

Chemical Structure

The molecular structure of the compound includes:

  • A triazolo[4,3-b]pyridazine core.
  • A pyrrolidine ring.
  • An isopropylthio phenyl acetamide moiety.

This unique combination of functional groups contributes to its biological activity and interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds containing the triazolo-pyridazine moiety exhibit significant biological activities. Notably, this compound has been studied for its potential as an inhibitor of key biological pathways involved in disease processes.

Key Biological Activities

  • Anticancer Activity :
    • Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of triazolo-pyridazines have been reported to inhibit the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy .
    • In vitro studies demonstrated that these compounds can induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties using models such as carrageenan-induced paw edema. Results showed significant inhibition of inflammation compared to standard anti-inflammatory drugs like Indomethacin .
  • Antimicrobial Properties :
    • Several studies have highlighted the antimicrobial efficacy of triazolo-pyridazine derivatives against both Gram-positive and Gram-negative bacteria. The compound's activity was compared against commercial antibiotics, showing comparable or superior effectiveness .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis; inhibits PD-1/PD-L1 interaction
Anti-inflammatorySignificant reduction in edema
AntimicrobialEffective against E. coli and S. aureus

Detailed Case Studies

  • Inhibition of PD-1/PD-L1 Interaction :
    A study designed a series of triazolo-pyridazines that effectively inhibited the PD-1/PD-L1 pathway, showing an IC50 value as low as 92.3 nM for one derivative (A22). This suggests potential for development into therapeutic agents for cancer treatment .
  • Anti-inflammatory Testing :
    In a controlled experiment using the carrageenan model for inflammation, the compound was tested alongside Indomethacin. The results indicated a significant percentage reduction in paw edema at various dosages, supporting its potential use as an anti-inflammatory agent .
  • Antimicrobial Efficacy :
    A comprehensive evaluation of the compound's antimicrobial activity revealed moderate effectiveness against various bacterial strains when compared to established antibiotics like Streptomycin and Nystatin .

Comparison with Similar Compounds

Core Structural Variations

Compound Name Substituents at Triazolopyridazine 6-Position Key Functional Groups Potential Implications
Target Compound Pyrrolidin-3-yl - Pyrrolidine (cyclic amine)
- 4-(isopropylthio)phenylacetamide
- Enhanced solubility via pyrrolidine’s polarity
- Increased lipophilicity from isopropylthio group
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide 4-(3-Methyl-triazolopyridazin-6-yl)phenyl - Ethoxyphenyl
- Methyl on triazolopyridazine
- Ethoxy group may reduce metabolic stability vs. thioether
- Methyl substitution could lower steric hindrance
N-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide 4-Phenyl (unmodified) - Methyl on triazolopyridazine
- Simple acetamide
- Reduced complexity may limit target selectivity
- Lower lipophilicity compared to thioether analogs

Functional Group Analysis

  • Pyrrolidin-3-yl vs. Phenyl Linkage : The target compound’s pyrrolidine linker introduces a saturated nitrogen heterocycle, which may improve aqueous solubility and provide hydrogen-bonding opportunities compared to the rigid phenyl group in 891117-12-7 . This could enhance binding to polar kinase domains.
  • Isopropylthio vs. Ethoxy : The isopropylthio group in the target compound is more lipophilic and sterically demanding than the ethoxy group in 891117-12-5. This may prolong half-life due to reduced oxidative metabolism (thioethers are generally more stable than ethers) but could also limit solubility .
  • Methyl Substitution on Triazolopyridazine : Analogs like 894067-38-0 feature a methyl group on the triazolopyridazine core, which may modestly affect electron density and steric interactions at the binding site compared to the unsubstituted core in the target compound .

Hypothesized Pharmacological Differences

  • Target Affinity : The pyrrolidine and isopropylthio groups in the target compound may confer higher selectivity for kinases or receptors sensitive to bulky, lipophilic substituents.
  • Metabolic Stability : The isopropylthio group’s resistance to cytochrome P450-mediated oxidation could improve metabolic stability over ethoxy-containing analogs .
  • Solubility-Bioavailability Trade-off : While the pyrrolidine may enhance solubility, the isopropylthio group’s hydrophobicity might reduce oral bioavailability, necessitating formulation optimization.

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